Cas no 1443343-75-6 (3-(2,4,6-Trimethylphenyl)-3-pentanol)
3-(2,4,6-Trimethylphenyl)-3-pentanol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4,6-Trimethylphenyl)-3-pentanol
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- MDL: MFCD20528632
- Inchi: 1S/C14H22O/c1-6-14(15,7-2)13-11(4)8-10(3)9-12(13)5/h8-9,15H,6-7H2,1-5H3
- InChI Key: RITDHZKPPGNOOC-UHFFFAOYSA-N
- SMILES: CCC(C1=C(C)C=C(C)C=C1C)(O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
3-(2,4,6-Trimethylphenyl)-3-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434325-1 g |
3-(2,4,6-Trimethylphenyl)-3-pentanol |
1443343-75-6 | 1g |
€455.00 | 2023-04-23 | ||
| abcr | AB434325-5 g |
3-(2,4,6-Trimethylphenyl)-3-pentanol |
1443343-75-6 | 5g |
€1,275.00 | 2023-04-23 | ||
| abcr | AB434325-1g |
3-(2,4,6-Trimethylphenyl)-3-pentanol; . |
1443343-75-6 | 1g |
€1621.70 | 2025-02-27 | ||
| abcr | AB434325-5g |
3-(2,4,6-Trimethylphenyl)-3-pentanol |
1443343-75-6 | 5g |
€1275.00 | 2023-09-04 |
3-(2,4,6-Trimethylphenyl)-3-pentanol Suppliers
3-(2,4,6-Trimethylphenyl)-3-pentanol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2,4,6-Trimethylphenyl)-3-pentanol
Introduction to 3-(2,4,6-Trimethylphenyl)-3-pentanol (CAS No. 1443343-75-6)
3-(2,4,6-Trimethylphenyl)-3-pentanol, identified by the Chemical Abstracts Service Number (CAS No.) 1443343-75-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by a phenyl ring substituted with three methyl groups at the ortho and para positions, linked to a pentanol backbone. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The structure of 3-(2,4,6-Trimethylphenyl)-3-pentanol consists of a highly symmetric aromatic system, which contributes to its distinct electronic and steric properties. The presence of three methyl groups enhances the lipophilicity of the molecule, making it more soluble in organic solvents while maintaining some degree of polarity due to the hydroxyl (-OH) group. This balance between lipophilicity and polarity is crucial for its potential role in drug design and delivery systems.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways with high specificity. 3-(2,4,6-Trimethylphenyl)-3-pentanol has been explored as a key intermediate in the synthesis of more complex molecules that exhibit pharmacological activity. Its aromatic core serves as a scaffold for further functionalization, allowing chemists to tailor the properties of the resulting derivatives for specific applications.
One of the most compelling aspects of 3-(2,4,6-Trimethylphenyl)-3-pentanol is its potential role in the development of bioactive molecules. The compound’s ability to interact with biological targets such as enzymes and receptors has been investigated in several preclinical studies. Researchers have found that derivatives of this molecule can exhibit inhibitory effects on certain enzymes involved in metabolic pathways, making them promising candidates for therapeutic intervention.
The synthesis of 3-(2,4,6-Trimethylphenyl)-3-pentanol typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the Friedel-Crafts alkylation of benzene derivatives followed by selective methylation and reduction steps to introduce the pentanol side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve yield and purity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(2,4,6-Trimethylphenyl)-3-pentanol and its derivatives with greater accuracy. Molecular modeling studies suggest that this compound can bind to specific pockets on target proteins, potentially leading to the development of new drugs with improved efficacy and reduced side effects. These computational approaches are complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The pharmacological potential of 3-(2,4,6-Trimethylphenyl)-3-pentanol has been further explored in vitro and in vivo models. Preliminary studies indicate that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, the compound has shown promise in neuroprotective applications, where it may help mitigate oxidative stress and neurodegeneration associated with various diseases.
In conclusion, 3-(2,4,6-Trimethylphenyl)-3-pentanol (CAS No. 1443343-75-6) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential biological activity make it a valuable asset for further development. As research continues to uncover new applications for this compound, its significance in drug discovery is likely to grow, offering hope for innovative therapeutic solutions.
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